Galanine (porcine)

Vue d'ensemble

Description

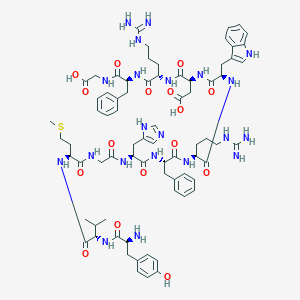

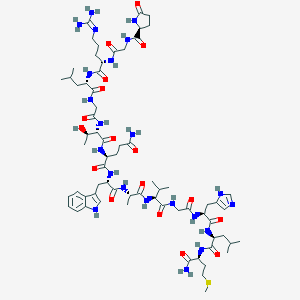

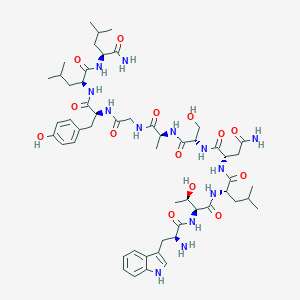

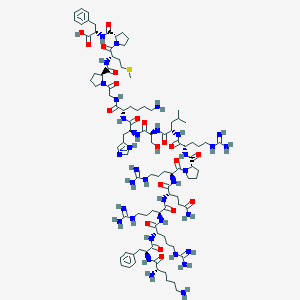

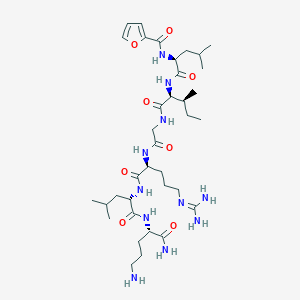

Galanin is a neuropeptide that was first isolated from the porcine intestinal tract. It is composed of 29 amino acid residues and plays a significant role in various physiological processes, including smooth muscle contraction and glucose metabolism. Galanin is widely expressed in the central and peripheral nervous systems, gastrointestinal tract, pancreas, adrenal gland, and urogenital tract .

Applications De Recherche Scientifique

Galanin has a wide range of scientific research applications, including:

Chemistry: Used as a model peptide to study peptide synthesis and structure-activity relationships.

Biology: Investigated for its role in regulating food intake, insulin secretion, and somatostatin release.

Medicine: Studied for its potential therapeutic applications in neuroendocrine disorders, Alzheimer’s disease, seizures, eating disorders, alcoholism, diabetes, and spinal cord injuries.

Industry: Used in the development of peptide-based drugs and as a tool in neuropharmacological research

Mécanisme D'action

Target of Action

Galanin (porcine), also known as Porcine galanin, is a broad-spectrum peptide that acts through three specific receptor subtypes . These receptors are part of the G-protein-coupled receptor family and are widely expressed in the central and peripheral nervous systems, gastrointestinal tract, pancreas, adrenal gland, and urogenital tract . The primary role of these receptors is to mediate various biological functions, including the regulation of food intake, insulin level, and somatostatin release .

Mode of Action

Galanin interacts with its receptors to initiate multiple downstream signaling cascades. Depending on the location of expression, ligand, and the G-protein repertoire, galanin exerts a broad range of physiological roles in normal and pathological conditions . Galanin may also have a direct non-receptor-mediated action on cells to alter the cellular expression levels of other peptides .

Biochemical Pathways

Galanin is involved in several biochemical pathways. For instance, it plays a role in the inhibition of cAMP/PKA (GalR1, GalR3) and stimulation of phospholipase C (GalR2) . Galanin also regulates acetylcholine and glutamate release from the hippocampus, acting as an inhibitory neuromodulator .

Pharmacokinetics

It is known that the encoded precursor, preprogalanin (ppgal), is proteolytically processed into the mature galanin and galanin message-associated peptide (gmap)

Result of Action

The action of Galanin (porcine) results in a variety of molecular and cellular effects. For instance, it has been found to regulate motility and secretion in the gastrointestinal tract . It also plays a role in the regulation of inflammatory processes , and has been implicated in various neuroendocrine conditions such as nociception, Alzheimer’s disease, seizures, eating disorders, alcoholism, diabetes, and spinal cord conditions .

Action Environment

The action of Galanin (porcine) can be influenced by various environmental factors. For example, the distribution of neuropeptides is largely dependent on the research model, as well as the part of the gastrointestinal tract under study . During the development of digestive disorders, fluctuations in Galanin levels were observed

Orientations Futures

Galanin is undoubtedly involved in the regulation of inflammatory processes . It has been suggested that increased GAL presence is related to the involvement of GAL in organ renewal . It is tempting to speculate that GAL may be used in the treatment of gastroenteritis . Further delineation of the common and distinctive effects and mechanisms of various types of galanin family proteins could facilitate the design of therapeutic approaches for neuroendocrine diseases and spinal cord injury .

Analyse Biochimique

Biochemical Properties

Galanin (Porcine) is involved in regulating food intake, insulin level, and somatostatin release . It interacts with other neuronal peptides within neurons . The human galanin precursor is 104 amino acid residues in length, consisting of a mature galanin peptide and galanin message-associated peptide (GMAP) at the C-terminus .

Cellular Effects

Galanin (Porcine) is expressed in the central nervous system, including the hypothalamus, pituitary, and the spinal cord . It influences cell function by regulating various biological functions in the central and peripheral nervous systems, gastrointestinal tract, pancreas, adrenal gland, and urogenital tract .

Molecular Mechanism

The encoded precursor, preprogalanin (PPGAL), is proteolytically processed into the mature Galanin (Porcine) and galanin message-associated peptide (GMAP) . GMAP appears to exhibit distinctive biological effects on anti-fungal activity and the spinal flexor reflex .

Temporal Effects in Laboratory Settings

Dysregulation of galanin has been implicated in various neuroendocrine conditions such as nociception, Alzheimer’s disease, seizures, eating disorders, alcoholism, diabetes, and spinal cord conditions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Galanin can be synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the use of a resin-bound amino acid, which is then coupled with the next amino acid in the sequence using coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt). The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods: Industrial production of galanin involves recombinant DNA technology. The gene encoding galanin is cloned into an expression vector, which is then introduced into a host organism such as Escherichia coli or yeast. The host organism produces galanin, which is then purified using chromatographic techniques .

Analyse Des Réactions Chimiques

Types of Reactions: Galanin undergoes various chemical reactions, including:

Oxidation: Galanin can be oxidized to form disulfide bonds between cysteine residues, which can affect its biological activity.

Reduction: Reduction of disulfide bonds in galanin can lead to the formation of free thiol groups.

Substitution: Amino acid residues in galanin can be substituted with other amino acids to study the structure-activity relationship.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or performic acid can be used as oxidizing agents.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are commonly used reducing agents.

Substitution: Site-directed mutagenesis is used to substitute specific amino acid residues.

Major Products Formed:

Oxidation: Formation of disulfide-bonded galanin.

Reduction: Formation of reduced galanin with free thiol groups.

Substitution: Mutant forms of galanin with altered amino acid sequences.

Comparaison Avec Des Composés Similaires

Galanin-like peptide (GALP): Shares structural similarities with galanin and acts as a hypothalamic neuropeptide involved in metabolism and reproduction.

Galanin message-associated peptide (GMAP): Derived from the same precursor as galanin and exhibits distinct biological effects.

Alarin: A splice variant of GALP with vasoactive effects in the skin and involvement in neuroblastic tumor differentiation

Uniqueness of Galanin: Galanin is unique due to its broad spectrum of physiological roles and its ability to interact with multiple receptor subtypes. Its involvement in diverse biological processes and potential therapeutic applications make it a compound of significant interest in scientific research .

Propriétés

IUPAC Name |

3-[[2-[[2-[[2-[[2-[[2-[[4-amino-2-[[2-[[2-[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[2-[[2-[[4-amino-2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoylamino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-[[6-amino-1-[[1-[[2-[[1-[(1-amino-1-oxopropan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C146H213N43O40/c1-15-75(10)119(187-123(207)78(13)167-129(213)101(51-84-60-154-68-162-84)182-143(227)110-31-24-42-189(110)116(200)65-161-124(208)93(43-71(2)3)173-130(214)95(45-73(6)7)174-132(216)98(49-82-34-38-88(194)39-35-82)170-114(198)63-159-122(206)77(12)166-141(225)108(66-190)186-137(221)105(55-112(150)196)179-131(215)96(46-74(8)9)183-145(229)120(79(14)192)188-140(224)100(168-113(197)58-148)50-83-59-158-90-28-20-19-27-89(83)90)144(228)184-107(57-118(203)204)139(223)180-104(54-111(149)195)136(220)178-102(52-85-61-155-69-163-85)134(218)172-92(30-23-41-157-146(152)153)127(211)185-109(67-191)142(226)176-99(47-80-25-17-16-18-26-80)133(217)177-103(53-86-62-156-70-164-86)135(219)181-106(56-117(201)202)138(222)171-91(29-21-22-40-147)126(210)175-97(48-81-32-36-87(193)37-33-81)125(209)160-64-115(199)169-94(44-72(4)5)128(212)165-76(11)121(151)205/h16-20,25-28,32-39,59-62,68-79,91-110,119-120,158,190-194H,15,21-24,29-31,40-58,63-67,147-148H2,1-14H3,(H2,149,195)(H2,150,196)(H2,151,205)(H,154,162)(H,155,163)(H,156,164)(H,159,206)(H,160,209)(H,161,208)(H,165,212)(H,166,225)(H,167,213)(H,168,197)(H,169,199)(H,170,198)(H,171,222)(H,172,218)(H,173,214)(H,174,216)(H,175,210)(H,176,226)(H,177,217)(H,178,220)(H,179,215)(H,180,223)(H,181,219)(H,182,227)(H,183,229)(H,184,228)(H,185,211)(H,186,221)(H,187,207)(H,188,224)(H,201,202)(H,203,204)(H4,152,153,157) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLZIZIJTGAYEKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CNC=N1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CN=CN3)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)C(=O)N)NC(=O)C(C)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCCN6C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C146H213N43O40 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30583154 | |

| Record name | Glycyltryptophylthreonylleucylasparaginylserylalanylglycyltyrosylleucylleucylglycylprolylhistidylalanylisoleucyl-alpha-aspartylasparaginylhistidylarginylserylphenylalanylhistidyl-alpha-aspartyllysyltyrosylglycylleucylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

3210.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88813-36-9, 121806-90-4 | |

| Record name | Galanin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088813369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycyltryptophylthreonylleucylasparaginylserylalanylglycyltyrosylleucylleucylglycylprolylhistidylalanylisoleucyl-alpha-aspartylasparaginylhistidylarginylserylphenylalanylhistidyl-alpha-aspartyllysyltyrosylglycylleucylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does the structure of porcine galanin relate to its activity?

A1: The N-terminal region of porcine galanin (specifically amino acids 1-15) is crucial for its binding affinity and biological activity. [, ] Modifications in this region, particularly at positions 2, 3, 4, and 6, can significantly impact its ability to interact with galanin receptors and elicit a response. [] The C-terminal region appears to contribute primarily to the peptide's affinity for its receptors. []

Q2: What is the significance of the C-terminal region of porcine galanin?

A2: While the N-terminus is crucial for receptor activation, the C-terminal region of porcine galanin appears to play a significant role in determining its binding affinity to galanin receptors. [, ] Studies using fragments and analogs have shown that modifications in the C-terminus can alter potency without completely abolishing activity. [, ]

Q3: How does the structure of porcine galanin compare to rat galanin?

A3: Porcine and rat galanin share high sequence homology, with only three amino acid differences located within the C-terminal region. [, ] Interestingly, these structural variations do not significantly impact their potency in inhibiting glucose-stimulated insulin responses in anesthetized rats. []

Q4: Are there any specific amino acid residues critical for porcine galanin's interaction with its receptors?

A4: Research indicates that residues Trp2, Ser6, Gly8, and His14 in the amino acid sequence of porcine galanin play crucial roles in its high-affinity binding to its receptors. [] Modifications at these positions can lead to altered interactions and biological activity.

Q5: What is the role of the first four N-terminal amino acids of porcine galanin?

A5: The integrity of the first four N-terminal amino acids of porcine galanin is essential for its full excitatory myogenic action in the rat gastric fundus. [] This suggests a critical role for this region in receptor activation and downstream signaling.

Q6: What types of receptors does porcine galanin interact with?

A6: Porcine galanin primarily interacts with galanin receptors, a family of G protein-coupled receptors. Three subtypes have been identified: GALR1, GALR2, and GALR3. [, , , ] These receptors are differentially expressed in various tissues, contributing to the diverse physiological effects of galanin. [, , , ]

Q7: How do the different galanin receptor subtypes differ in their affinity for porcine galanin and its analogs?

A7: While porcine galanin generally displays high affinity for all three subtypes, certain analogs exhibit selectivity. For instance, [d-Trp2]galanin demonstrates greater selectivity for GALR2 over GALR1. [] Understanding these subtle differences in binding affinities is crucial for developing targeted therapies.

Q8: What are the downstream effects of porcine galanin binding to its receptors?

A8: The effects of porcine galanin are mediated through its interaction with galanin receptors, leading to the activation of various intracellular signaling pathways. These include the inhibition of adenylate cyclase, activation of phospholipase C, and modulation of potassium channel activity. [, , , ]

Q9: How does porcine galanin affect insulin secretion?

A9: Porcine galanin is known to inhibit glucose-stimulated insulin secretion, both in vivo and in vitro. [, , ] This effect is thought to be mediated primarily through GALR1 receptors, although other subtypes may also play a role. [, ]

Q10: Does porcine galanin play a role in other physiological processes?

A10: Beyond its effects on hormone secretion, porcine galanin has been implicated in a wide array of physiological processes, including:

- Nociception: Modulation of pain perception. [, ]

- Cognition: Influencing learning and memory. [, ]

- Feeding Behavior: Regulating appetite and food intake. [, ]

- Gastrointestinal Motility: Modulating smooth muscle contraction and relaxation in the gut. [, ]

Q11: What are the potential therapeutic applications of targeting the galanin system?

A11: Given its involvement in numerous physiological processes, the galanin system holds promise for the development of novel therapeutics for a range of conditions, including:

- Metabolic Disorders: Targeting galanin receptors could potentially be used to modulate insulin secretion and improve glucose control in diabetes. []

- Pain Management: Galanin receptor agonists or antagonists may offer new avenues for treating chronic pain conditions. [, ]

- Neurodegenerative Diseases: Modulating galanin signaling could potentially be beneficial in Alzheimer's disease, where alterations in galanin levels and receptor expression have been observed. []

Q12: What are some of the challenges in developing galanin-based therapies?

A12: Several challenges remain in translating our understanding of the galanin system into effective therapies. These include:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[D-Arg1,D-Phe5,D-Trp7,9,Leu11]-substance P](/img/structure/B13193.png)

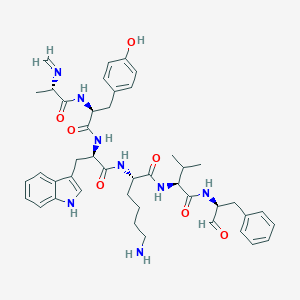

![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-5-carbamimidamidopentanoic acid](/img/structure/B13250.png)

![Lys-[Des-Arg9]Bradykinin](/img/structure/B13264.png)